molecular formula C7H4INS B11854114 2-Iodothieno[2,3-b]pyridine

2-Iodothieno[2,3-b]pyridine

Cat. No.: B11854114
M. Wt: 261.08 g/mol
InChI Key: BVHYKVRBAFPOSL-UHFFFAOYSA-N
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Description

2-Iodothieno[2,3-b]pyridine is a heterocyclic compound that features a fused thiophene and pyridine ring system with an iodine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodothieno[2,3-b]pyridine typically involves the iodination of thieno[2,3-b]pyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. For example, the reaction of thieno[2,3-b]pyridine with iodine in the presence of an oxidizing agent like hydrogen peroxide can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Iodothieno[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium iodide in the presence of a suitable solvent.

    Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products: The major products of these reactions depend on the substituents introduced. For example, cross-coupling reactions can yield various biaryl compounds, which are valuable in pharmaceutical and material science applications.

Scientific Research Applications

2-Iodothieno[2,3-b]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Iodothieno[2,3-b]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and cross-coupling reactions. This makes it a versatile intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C7H4INS

Molecular Weight

261.08 g/mol

IUPAC Name

2-iodothieno[2,3-b]pyridine

InChI

InChI=1S/C7H4INS/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H

InChI Key

BVHYKVRBAFPOSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2)I

Origin of Product

United States

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